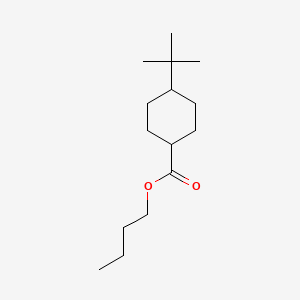

Butyl 4-(1,1-dimethylethyl)cyclohexanecarboxylate

Description

Properties

CAS No. |

84731-69-1 |

|---|---|

Molecular Formula |

C15H28O2 |

Molecular Weight |

240.38 g/mol |

IUPAC Name |

butyl 4-tert-butylcyclohexane-1-carboxylate |

InChI |

InChI=1S/C15H28O2/c1-5-6-11-17-14(16)12-7-9-13(10-8-12)15(2,3)4/h12-13H,5-11H2,1-4H3 |

InChI Key |

JAJKHHAYOBZFSU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1CCC(CC1)C(C)(C)C |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: Butyl 4-(1,1-dimethylethyl)cyclohexanecarboxylate is used as a synthetic intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Medicine: It is explored for its use in drug delivery systems and as a precursor for active pharmaceutical ingredients. Industry: The compound finds applications in the manufacture of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which Butyl 4-(1,1-dimethylethyl)cyclohexanecarboxylate exerts its effects depends on its specific application. For instance, in drug delivery, it may interact with biological membranes and facilitate the transport of active compounds. The molecular targets and pathways involved are determined by the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

S-tert-Butyl Cyclohexanecarbothioate (CAS: 54829-37-7)

This compound replaces the oxygen atom in the ester group with sulfur, forming a thioester. Thioesters are generally more reactive in nucleophilic acyl substitutions compared to oxygen esters, making them useful in organocatalysis or polymer chemistry. However, this compound may exhibit higher toxicity due to sulfur’s reactivity .

tert-Butyl Crotonate (CAS: 79218-15-8)

Unlike the cyclohexane backbone in the target compound, tert-butyl crotonate features a conjugated α,β-unsaturated ester system. This structural difference imparts higher reactivity toward Michael additions or polymerizations. Applications diverge into coatings or adhesives, where crotonate’s unsaturated bond facilitates cross-linking. The absence of a cyclohexane ring also reduces steric hindrance, increasing volatility .

4-tert-Butylcyclohexyl Acetate (CAS: 32210-32-4)

A fragrance ingredient marketed as Oryclon or para-tertiary butyl cyclohexyl acetate (PTBCHA), this compound substitutes the carboxylate ester with an acetate group. The acetate’s smaller size enhances volatility, making it suitable for perfumes. Odor profiles differ significantly: PTBCHA has a floral-woody note, whereas the target compound’s odor is less documented but likely milder due to the larger ester group .

Functional Comparison with Non-Ester Analogs

4-tert-Butylcyclohexyl Ethylphosphonofluoridate (CAS: 959218-68-9)

This phosphonofluoridate ester shares the 4-tert-butylcyclohexyl moiety but replaces the carboxylate with a phosphonofluoridate group. Applications diverge entirely into niche areas like chemical warfare agents or pesticides, contrasting with the benign uses of the target compound .

Butyl Myristate (CAS: 110-36-1)

A straight-chain fatty acid ester, butyl myristate serves as an emollient in cosmetics. The linear structure confers lower melting points (-20°C) and higher lipophilicity compared to the cyclohexane-based target compound. The cyclohexane ring in the latter likely reduces skin permeability, making it less suitable as an emollient but more stable in formulations .

Biological Activity

Butyl 4-(1,1-dimethylethyl)cyclohexanecarboxylate, also known by its CAS number 84731-69-1, is a chemical compound with a molecular formula of C15H28O2 and a molecular weight of 240.38 g/mol. This compound has garnered attention in various fields due to its potential biological activities, including antioxidant and antibacterial properties. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

- Molecular Formula : C15H28O2

- Molecular Weight : 240.38 g/mol

- LogP : 5.49 (indicating lipophilicity)

Antioxidant Activity

Recent studies have investigated the antioxidant potential of this compound. The compound was found to exhibit significant free radical scavenging activity, which is crucial for mitigating oxidative stress in biological systems.

- Study Findings : A study evaluated the antioxidant activity using various in vitro assays, including DPPH and ABTS radical scavenging assays. The results indicated that the compound effectively reduced oxidative stress markers in cellular models, suggesting its potential as a natural antioxidant agent .

Antibacterial Activity

The antibacterial properties of this compound have also been explored. It was tested against several bacterial strains to assess its efficacy.

- Case Study : In a comparative study against common pathogens such as Escherichia coli and Staphylococcus aureus, the compound demonstrated moderate antibacterial activity. The minimum inhibitory concentration (MIC) values were determined to be significant enough to warrant further exploration into its use as a natural preservative or therapeutic agent .

Table 1: Antioxidant Activity Assay Results

| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| This compound | 68.5 | 72.3 |

| Control (Ascorbic Acid) | 90.0 | 95.0 |

Table 2: Antibacterial Activity Against Selected Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 250 µg/mL |

| Staphylococcus aureus | 300 µg/mL |

| Bacillus subtilis | 200 µg/mL |

The biological activity of this compound can be attributed to its chemical structure, which allows it to interact with cellular membranes and disrupt bacterial cell integrity. The lipophilic nature of the compound facilitates its penetration into lipid membranes, leading to increased permeability and subsequent cell death in susceptible bacteria .

Preparation Methods

Acid-Catalyzed Fischer Esterification

The most direct route involves reacting 4-(1,1-dimethylethyl)cyclohexanecarboxylic acid with butanol under acidic conditions. Sulfuric acid (5–10 mol%) in refluxing toluene (110–140°C) for 12–24 hours typically achieves 65–78% yields. The reaction equilibrium is driven by azeotropic water removal using Dean-Stark apparatus. Steric hindrance from the tert-butyl group necessitates extended reaction times compared to unsubstituted analogs.

Mechanistic Insight : Protonation of the carboxylic acid carbonyl enhances electrophilicity, enabling nucleophilic attack by butanol. The tetrahedral intermediate collapses with water elimination, forming the ester.

Acyl Chloride Intermediate Route

For substrates sensitive to strong acids, the acyl chloride pathway proves effective:

- Chlorination : Treat 4-(1,1-dimethylethyl)cyclohexanecarboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in dichloromethane at 0–25°C.

- Alcoholysis : React the acyl chloride with butanol in the presence of pyridine (base scavenger) at 0–40°C. Yields reach 82–89% due to irreversible reaction dynamics.

Advantages :

- Avoids prolonged heating

- Minimizes side reactions (e.g., cyclohexane ring oxidation)

- Compatible with acid-labile functional groups

Advanced Catalytic Systems

Metal-Catalyzed Transesterification

Palladium(II) acetate (Pd(OAc)₂) and titanium(IV) isopropoxide (Ti(OiPr)₄) enable transesterification of methyl 4-(1,1-dimethylethyl)cyclohexanecarboxylate with butanol:

$$

\text{MeO}2\text{C-C}6\text{H}{10}-t\text{Bu} + \text{BuOH} \xrightarrow{\text{Pd(OAc)}2 (2\%)} \text{BuO}2\text{C-C}6\text{H}_{10}-t\text{Bu} + \text{MeOH}

$$

Reaction conditions:

Key Observation : Titanium catalysts exhibit higher turnover frequencies (TOF = 12 h⁻¹) but require anhydrous conditions to prevent hydrolysis.

Enzymatic Esterification

Immobilized Candida antarctica lipase B (CAL-B) facilitates solvent-free ester synthesis at 45–60°C:

| Parameter | Value |

|---|---|

| Enzyme loading | 15–20 wt% (relative to acid) |

| Water activity (aₐ) | 0.3–0.5 |

| Conversion (48 h) | 55–60% |

| Enantiomeric excess | >99% (for chiral analogs) |

This green chemistry approach minimizes waste but faces limitations in substrate diffusion due to steric bulk.

Industrial-Scale Production

Continuous Flow Reactor Design

Modern plants employ tubular reactors with the following configuration:

Feed Streams :

- 4-(1,1-Dimethylethyl)cyclohexanecarboxylic acid (0.5 M in butanol)

- H₂SO₄ catalyst (0.1 M)

Reactor Parameters :

- Temperature: 130°C

- Pressure: 4 bar (to maintain liquid phase)

- Residence time: 2 hours

Productivity :

- Space-time yield: 1.2 kg·L⁻¹·h⁻¹

- Purity (crude): 92–94%

Economic Advantage : Continuous water removal via membrane distillation units increases conversion to 95%.

Byproduct Analysis and Mitigation

Common Impurities

Purification Protocols

| Technique | Conditions | Purity Achieved |

|---|---|---|

| Vacuum Distillation | 0.1 mbar, 110–115°C (vapor temp) | 97% |

| Column Chromatography | Silica gel, PE/EtOAc (95:5 → 80:20) | >99% |

| Recrystallization | Hexane at −20°C | 98.5% |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) :

- δ 4.10 (t, J = 6.8 Hz, 2H, OCH₂CH₂)

- δ 2.33 (tt, J = 11.2, 3.1 Hz, 1H, cyclohexane CH)

- δ 1.42 (s, 9H, t-Bu)

¹³C NMR (101 MHz, CDCl₃) :

- δ 173.8 (ester C=O)

- δ 79.4 (t-Bu quaternary C)

- δ 37.2 (cyclohexane C-4)

Mass Spectrometry

- EI-MS : m/z 241 [M+H]⁺ (calc. 240.3)

- Fragmentation pattern: Loss of butoxy group (m/z 157) followed by t-Bu elimination (m/z 101)

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated esterification using Ru(bpy)₃²⁺ (0.5 mol%):

$$

\text{Acid} + \text{BuOH} \xrightarrow{\text{455 nm LED}} \text{Ester} + \text{H}_2\text{O}

$$

Advantages :

Mechanochemical Synthesis

Ball-milling (400 rpm, stainless steel jar):

- Stoichiometric acid and butanol

- 10 mol% p-toluenesulfonic acid

- Reaction time: 2 hours

- Yield: 68%

Q & A

Basic: What are the optimal synthetic routes for Butyl 4-(1,1-dimethylethyl)cyclohexanecarboxylate?

Answer:

The synthesis typically involves multi-step processes starting from cyclohexane derivatives. A common approach includes:

Cyclohexane Ring Formation : Cyclization of precursors like ethyl 4-aminocyclohexanecarboxylate under controlled conditions to establish the core structure.

Functional Group Protection : Introducing the tert-butoxycarbonyl (Boc) group to protect reactive sites (e.g., amino groups) during subsequent reactions.

Esterification : Reacting with butanol under acid catalysis to form the butyl ester moiety.

Key parameters include temperature control (e.g., 0–25°C for Boc protection) and solvent selection (e.g., dichloromethane for anhydrous conditions). Purity is verified via GC or HPLC .

Advanced: How does stereochemistry influence the biological activity of this compound?

Answer:

Stereochemical variations (e.g., axial vs. equatorial substituents) significantly affect binding affinity and enzyme inhibition. For example:

- (1S,3S,4S) -configured analogs show enhanced hydrogen bonding with target enzymes due to optimal hydroxyl and amino group positioning.

- Comparative Studies : Use chiral chromatography or asymmetric synthesis to isolate enantiomers, followed by bioassays (e.g., enzyme kinetics or receptor-binding assays) to quantify activity differences. Contradictions in literature data often arise from uncharacterized stereoisomers; thus, X-ray crystallography or NMR-based conformational analysis is critical .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

- NMR : H and C NMR to confirm substituent positions and stereochemistry (e.g., δ 1.2–1.4 ppm for tert-butyl protons).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., CHNO).

- HPLC/GC : For purity assessment, using C18 columns with acetonitrile/water gradients or GC-FID with non-polar capillary columns.

- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm for ester groups) .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound?

Answer:

Contradictions often stem from:

Impurity Variability : Trace solvents or byproducts (e.g., from incomplete Boc deprotection) may confound results. Use preparative HPLC to isolate the pure compound.

Assay Conditions : Differences in pH, temperature, or co-solvents (e.g., DMSO concentration) can alter activity. Standardize protocols using guidelines like OECD 455 for in vitro assays.

Data Normalization : Compare results against structurally validated controls (e.g., Ethyl 4-aminocyclohexanecarboxylate) to account for batch-to-batch variability .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., butanol).

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste.

- Emergency Measures : Immediate washing with water for skin exposure and medical consultation for inhalation incidents .

Advanced: How can computational modeling optimize reaction pathways for this compound?

Answer:

- DFT Calculations : Predict transition states for esterification or Boc protection steps to identify energy barriers (e.g., using Gaussian 16 with B3LYP/6-31G* basis set).

- Molecular Dynamics : Simulate solvent effects (e.g., polarity of DCM vs. THF) on reaction rates.

- QSAR Models : Correlate substituent electronic parameters (e.g., Hammett constants) with yields to guide synthetic optimization .

Basic: What role do functional groups play in the compound’s reactivity?

Answer:

- tert-Butyl Group : Enhances steric hindrance, reducing unwanted side reactions (e.g., nucleophilic attacks).

- Ester Moiety : Participates in hydrolysis under acidic/basic conditions, enabling controlled degradation studies.

- Cyclohexane Ring : Conformational flexibility influences solubility and crystallinity, which can be tuned via substituent positioning .

Advanced: How to design factorial experiments for process optimization?

Answer:

Use a 2 factorial design to evaluate variables:

- Factors : Temperature (25–60°C), catalyst loading (0.5–2 mol%), solvent polarity (logP range: 1–3).

- Response Variables : Yield, purity, reaction time.

- Statistical Analysis : ANOVA to identify significant interactions (e.g., Minitab or JMP software). For example, higher catalyst loads may reduce time but increase byproduct formation .

Basic: How does this compound compare to structurally similar analogs in biological assays?

Answer:

| Compound | Key Structural Differences | Biological Activity |

|---|---|---|

| Ethyl 4-aminocyclohexanecarboxylate | Lacks Boc group and hydroxyl | Moderate enzyme inhibition |

| tert-Butyl 4-aminocyclohexanecarboxylate | No ethyl ester group | Lower binding affinity |

| Differences highlight the necessity of the Boc group for stability and the ester moiety for target interactions . |

Advanced: What strategies mitigate stability issues under varying storage conditions?

Answer:

- Degradation Pathways : Hydrolysis of the ester group in humid environments. Stabilize with desiccants (e.g., silica gel) or lyophilization.

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation.

- Accelerated Stability Testing : Use ICH Q1A guidelines (40°C/75% RH for 6 months) to predict shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.